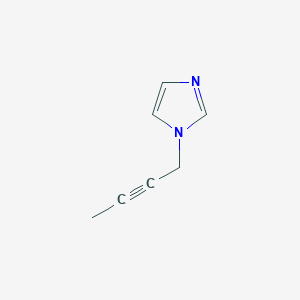

1-Subsituted 1H-imidazole, 15

Description

Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. ajrconline.orgresearchgate.net Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in a vast array of chemical contexts. ajrconline.orgnih.gov This amphoteric nature, allowing it to function as both a weak acid and a weak base, is a key determinant of its reactivity and its prevalence in biologically active molecules. wikipedia.orghumanjournals.com The imidazole moiety is a fundamental component of many natural products, including the essential amino acid histidine, purines in DNA, and the hormone histamine, highlighting its critical role in biological systems. researchgate.netwikipedia.org This inherent biological relevance has established the imidazole core as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. ajrconline.orgmdpi.comnih.gov

Historical Context of 1H-Imidazole Synthesis and Derivatization

The history of imidazole chemistry dates back to 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named glyoxaline, from the reaction of glyoxal (B1671930) and ammonia (B1221849). ajrconline.orgwikipedia.org This initial discovery paved the way for the development of numerous synthetic methodologies for creating imidazole derivatives. mdpi.comsemanticscholar.org Over the decades, a variety of named reactions have been established for the synthesis of the imidazole ring, including the Debus-Radziszewski synthesis, the Wallach synthesis, and the van Leusen reaction. mdpi.com These methods, along with more modern approaches often employing catalysts and varied reaction conditions, have provided chemists with a robust toolbox for the construction and functionalization of the imidazole scaffold. mdpi.comufms.br The ability to introduce substituents at various positions on the ring, particularly at the 1-position, has been crucial for fine-tuning the properties and applications of these compounds. pharmascholars.comresearchgate.net

Overview of 1-Substituted 1H-Imidazoles as a Distinct Class

The introduction of a substituent at the 1-position of the 1H-imidazole ring gives rise to the class of 1-substituted 1H-imidazoles. This substitution is a key strategy for modifying the physicochemical and biological properties of the parent imidazole. The nature of the substituent at the N-1 position can significantly influence the molecule's polarity, solubility, and its ability to interact with biological targets. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of imidazole with various electrophiles, such as alkyl halides or aryl halides, under basic conditions. researchgate.netmdpi.com This class of compounds has been the subject of extensive research, leading to the discovery of molecules with a wide range of applications, including as antifungal agents, herbicides, and in materials science. ufms.brresearchgate.net

Research Rationale and Scope for 1-Substituted 1H-Imidazole, 15

Detailed Research Findings

The synthesis of 1-substituted 1H-imidazoles, including the specific compound designated as 15 , can be achieved through various synthetic routes. One notable method involves the bifunctionalization of 1,2-disubstituted acetylenes catalyzed by ruthenium carbonyl. This is followed by a reaction with ammonium (B1175870) carbonate, which serves as a nitrogen source, and methanol, which provides the C-2 carbon of the imidazole ring. nih.gov This particular synthetic strategy has been shown to be tolerant of a range of substituents on the aromatic rings of the starting acetylene, accommodating both electron-withdrawing and electron-donating groups. nih.gov

Below is a data table summarizing the synthesis of monosubstituted imidazoles, including compound 15 , as described in the literature.

| Entry | Starting Material (1,2-disubstituted acetylene) | Catalyst | Reagents | Product | Yield | Reference |

| 1 | 1,2-diphenylethyne | Ruthenium Carbonyl | Ammonium Carbonate, Methanol | 4,5-diphenyl-1H-imidazole | Not Specified | nih.gov |

| 2 | Acetylene with various aromatic R groups | Ruthenium Carbonyl | Ammonium Carbonate, Methanol | 1-Substituted 1H-imidazole, 15 | Not Specified | nih.gov |

It is important to note that while the synthesis of compound 15 is documented, specific, detailed research findings such as its distinct physical or chemical properties, or its activity in various assays, are not extensively detailed in the provided search results. The focus of the available literature is often on the synthetic methodology itself rather than the in-depth characterization of every single resulting compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31410-02-3 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

1-but-2-ynylimidazole |

InChI |

InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,5H2,1H3 |

InChI Key |

AXJBBMWLDKEDLA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN1C=CN=C1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Substituted 1h Imidazole, 15

Electrophilic Aromatic Substitution Pathways

The imidazole (B134444) ring is generally reactive towards electrophilic attack, more so than other five-membered heterocycles like furan (B31954) and thiophene. globalresearchonline.net The substitution typically occurs at the C4 and C5 positions. globalresearchonline.net Attack at the C2 position is less favored as it involves a canonical form with a positive charge on the adjacent N3 nitrogen. globalresearchonline.net However, the specific conditions and the nature of the electrophile can direct the substitution to different positions.

A notable example is the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. This reaction, which couples 1-aryl-1H-imidazoles with aryl halides, proceeds regioselectively to yield 1,5-diaryl-1H-imidazoles. acs.org The mechanism is believed to involve an electrophilic attack of an arylpalladium(II) halide species on the C5 position of the imidazole ring. acs.org This position is known to be more reactive in electrophilic substitution reactions compared to C2 and C4. acs.org The reaction is sensitive to the electronic nature of the substituents; for instance, a strong electron-withdrawing group at the N1 position can hinder the palladium-catalyzed arylation. acs.org

The regioselectivity of electrophilic substitution is influenced by the electronic properties of the C-H bonds and the heterocyclic ring. nih.gov In palladium-catalyzed arylations with a carbonate or carboxylate base, the C-H activation is thought to occur via a ligand-assisted palladation mechanism, favoring the C5 position due to the stabilizing inductive effect of the N1 nitrogen. nih.gov Conversely, palladation at C4 is disfavored due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov

Nucleophilic Substitution Reactions on the Imidazole Ring

While less common than electrophilic substitution, nucleophilic substitution on the imidazole ring can occur, particularly when the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net For instance, 1,4-dinitro-1H-imidazoles can undergo cine-nucleophilic substitution at the C2 position. arkat-usa.org These reactions likely commence with a nucleophilic attack at C5. If the C5 position is blocked by a non-reactive substituent, nucleophiles can then attack the C2 position. arkat-usa.org

Another important class of reactions is the ANRORC (Addition of a Nucleophile - Ring Opening - Ring Closure) mechanism. This is observed in the reaction of 1,4-dinitro-1H-imidazoles with primary amines, leading to the regiospecific formation of 1-substituted-4-nitro-1H-imidazoles. arkat-usa.org This transformation is synthetically valuable for accessing imidazole derivatives that are otherwise difficult to prepare. arkat-usa.org

Computational studies have also been employed to investigate nucleophilic substitution reactions of imidazole derivatives. For example, the reaction of imidazole with various 2-bromo-1-arylethanones has been studied using Density Functional Theory (DFT) to understand the reaction mechanism and the factors influencing reactivity. researchgate.netsemanticscholar.org

Ring-Opening and Rearrangement Processes

1-Substituted imidazoles can undergo ring-opening and rearrangement reactions under specific conditions. A notable example is the stereoselective ring-opening of 1-substituted imidazoles when treated with electron-deficient acetylenes and water. acs.orgresearchgate.net This reaction proceeds without a catalyst to produce functionalized (Z,Z)-1,4-diaza-2,5-dienes. acs.org The proposed mechanism involves the nucleophilic addition of the imidazole to the acetylene, forming a zwitterionic vinyl carbanion. This intermediate is then quenched by water, followed by the rearrangement of the resulting 2-hydroxy-3-alkenylimidazoline. researchgate.net

Thermal rearrangements are also known to occur. For instance, 1,4-dinitro-1H-imidazole is heat-sensitive and can rearrange to 2,4(5)-dinitro-1H-imidazole. arkat-usa.org Molecular rearrangements have also been observed in more complex systems, such as the rearrangement of 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to new indole (B1671886) and imidazolinone derivatives. researchgate.net

Copper-catalyzed reactions involving chalcones and benzylamines can lead to the formation of 1,2,4-trisubstituted-(1H)-imidazoles through an unusual C-C bond cleavage and subsequent rearrangement. acs.org

Transition State Analysis and Mechanistic Elucidation of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving 1-substituted imidazoles. nih.govresearchgate.net For the stereoselective C2-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile, DFT calculations revealed a three-step process: formation of a zwitterion, proton transfer, and ring rearrangement. nih.gov The calculations successfully predicted the experimentally observed (Z)-isomer as the major product by identifying the reaction channel with the lowest energy barrier. nih.gov

Mechanistic studies on the three-component reaction for the C2-functionalization of 1-substituted imidazoles with acetylenic ketones and isocyanates also rely on computational analysis to understand the reaction pathways and stereoselectivity. researchgate.net These studies often involve the optimization of geometries for reactants, transition states, intermediates, and products to map out the potential energy surface of the reaction. nih.gov

The oxidation of imidazole in the aqueous phase by atmospherically relevant oxidants like •OH, NO3•, and O3 has been investigated computationally. acs.org The initial reaction with the hydroxyl radical (•OH) is more likely to proceed via an OH-addition pathway rather than hydrogen abstraction, due to lower free energy barriers. acs.org

Radical Reactions and Photochemical Transformations

1-Substituted imidazoles can participate in radical reactions. The σ-imidazol-2-yl radicals, generated from 2-iodo-N-(2-arylethyl)imidazoles, are electrophilic in nature. psu.edu Photochemical intramolecular aromatic substitutions involving these radicals have been shown to be effective, in some cases superior to tin hydride-mediated reactions. psu.edu For instance, the photochemical cyclization of 2-iodo-1-(3-phenylpropyl)imidazole yields 6,7-dihydro-5H-imidazo[2,1-a] acs.orgbenzazepine, a seven-membered ring system. psu.edu In contrast, the corresponding reaction mediated by tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) only resulted in the reduction of the starting material. psu.edu

The photosensitized reaction of imidazole can be induced in an alkaline medium using methylene (B1212753) blue as a photosensitizer under visible light. tsijournals.com The reaction is believed to proceed via the participation of singlet oxygen (¹O₂), leading to an oxidized photoproduct. tsijournals.com The rate of this photodegradation is dependent on factors such as pH, and the concentrations of the sensitizer (B1316253) and substrate. tsijournals.com Photochemical transformations have also been observed to convert pyrazole (B372694) derivatives into imidazoles. researchgate.net

Role of Substituents at N1 in Influencing Reactivity and Regioselectivity

The substituent at the N1 position of the imidazole ring plays a crucial role in modulating the molecule's reactivity and the regioselectivity of its reactions. beilstein-journals.org In palladium-catalyzed direct arylations, the nature of the N1-substituent significantly influences the outcome. For example, an N-aryl group can direct the arylation to the C5 position. acs.org However, a strongly electron-withdrawing group at N1 can impede the reaction. acs.org

In the context of developing inhibitors for enzymes like indoleamine 2,3-dioxygenase, the presence of an unsubstituted N1 nitrogen was found to be critical for binding to the heme iron, as N1-substituted derivatives were inactive. nih.gov Conversely, substitution at the N3 position was tolerated, demonstrating that the placement of substituents on the imidazole ring is key for biological activity. nih.gov

The N1-substituent also directs the regioselectivity of C-H activation. For instance, in the sequential arylation of all three C-H bonds of the imidazole core, the N1-[2-(trimethylsilyl)ethoxymethyl] (SEM) group is employed to control the regioselectivity. nih.gov A "SEM-switch" strategy, which involves transferring the SEM group from N1 to N3, has been developed to enable the arylation of the otherwise less reactive C4 position. nih.gov

Furthermore, the choice of the N1-substituent can influence the regioselectivity of N-alkylation in indazole systems, a related heterocyclic structure, highlighting the general importance of N-substituents in directing the chemical behavior of nitrogen-containing heterocycles. beilstein-journals.org

Theoretical and Computational Studies on 1 Substituted 1h Imidazole, 15

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure of 1-substituted 1H-imidazole derivatives. These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of imidazole (B134444) derivatives due to its balance of accuracy and computational cost. niscpr.res.inbohrium.comaip.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), are utilized to optimize molecular geometries, calculate electronic energies, and predict a range of molecular properties. niscpr.res.insemanticscholar.orgresearchgate.netuantwerpen.be

Studies have successfully used DFT to calculate the heats of formation for highly substituted imidazoles, revealing that increased substitution generally leads to a higher heat of formation. niscpr.res.in For instance, the heat of formation for 1,2,4,5-tetraphenyl-1H-imidazole was found to be the highest in a studied series, indicating its relative instability compared to other derivatives like 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole, which had the lowest heat of formation. niscpr.res.in These calculations are often performed using isodesmic reactions, which help in canceling out systematic errors in the calculations. niscpr.res.in

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). aip.orgsemanticscholar.orgirjweb.com The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. aip.orgmdpi.com For example, calculations on imidazole itself show that the C-4 and C-5 positions have higher electron densities, making them prone to electrophilic substitution, while the C-2 position is more susceptible to nucleophilic attack. mdpi.com

The choice of functional and basis set can influence the accuracy of the results. For instance, a comparison of different basis sets for calculating NMR chemical shifts of imidazole derivatives showed that while B3LYP/6-31G(d) provided good agreement for carbon atoms, the 6-311+G(2d,p) basis set was better for proton chemical shifts. researchgate.net

Table 1: Calculated Heats of Formation (HOF) for Substituted Imidazoles using DFT (B3LYP/6-31G)

| Compound | HOF (kJ/mol) |

| 1,2,4,5-tetraphenyl-1H-imidazole | 131.28 niscpr.res.in |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | 121.38 niscpr.res.in |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | 125.52 niscpr.res.in |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | 85.82 niscpr.res.in |

This table showcases the variability in the heat of formation depending on the substituents on the imidazole ring, as calculated by DFT methods.

Ab Initio Methods for Energy and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for calculating molecular energies and predicting reactivity. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results. researchgate.netresearchgate.netacs.org

These methods have been employed to accurately calculate the heats of formation of imidazole and its derivatives. acs.org For instance, high-level ab initio calculations have been used to determine the heats of formation of 1H-imidazole with excellent agreement with experimental values. acs.org Such accurate energy calculations are crucial for understanding the thermodynamics of reactions involving these compounds.

Ab initio calculations have also been used to study proton transfer reactions and tautomerism in substituted imidazoles. researchgate.net These studies provide insights into the activation energies and reaction pathways, which are fundamental to understanding their chemical behavior. For example, investigations into the tautomerism of pyrazole (B372694) derivatives, which are structurally related to imidazoles, have shown that electron-releasing groups tend to lower the activation energy for proton transfer. researchgate.net While DFT methods are often used for geometry optimizations, subsequent single-point energy calculations with more accurate ab initio methods can provide more reliable energy predictions. researchgate.net

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of 1-substituted 1H-imidazoles, revealing their conformational flexibility and intermolecular interactions over time. tandfonline.comnih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the potential energy surface and the observation of how the molecule behaves in different environments, such as in solution.

MD simulations have been used to study the stability of imidazole derivatives when interacting with biological macromolecules, such as proteins. tandfonline.com For example, a 100 ns MD simulation was used to confirm the stable binding of an imidazole derivative to the COVID-19 main protease, providing insights into its potential as an antiviral agent. tandfonline.com

In the context of materials science, MD simulations can elucidate the interactions between imidazole derivatives and surfaces. For instance, first-principles DFT-based MD simulations have been used to understand the adsorption behavior of imidazole derivatives on aluminum surfaces, which is relevant for corrosion inhibition. bohrium.com These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the chemical bonds formed. bohrium.com

Furthermore, MD simulations combined with experimental techniques like ultrafast infrared spectroscopy can provide detailed information about the hydrogen bonding dynamics of imidazoles in the liquid phase. acs.org Studies on imidazole and 1-methylimidazole (B24206) have shown the formation of strong hydrogen bonds, which affect the orientational relaxation of molecules in the liquid state. acs.org

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, stability, and polarizability. semanticscholar.orgirjweb.comresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, lower stability, and easier electronic excitation. niscpr.res.inresearchgate.net DFT calculations are commonly used to determine the HOMO and LUMO energies of 1-substituted 1H-imidazoles. niscpr.res.insemanticscholar.org For example, studies have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap. niscpr.res.in 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole was found to have a larger energy gap compared to 1-benzyl-2,4,5-triphenyl-1H-imidazole, indicating lower reactivity for the former. niscpr.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different 1-substituted 1H-imidazole derivatives. bohrium.comirjweb.com For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Selected Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | |||||

| A1 | - | - | - | - | 1.18 biointerfaceresearch.com |

| A2 | - | - | - | - | 1.766 biointerfaceresearch.com |

| A3 | - | - | - | - | 1.210 biointerfaceresearch.com |

| A4 | - | - | - | - | 3.60 biointerfaceresearch.com |

| A5 | - | - | - | - | 4.744 biointerfaceresearch.com |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | - | - | - | 2.2449 irjweb.com | - irjweb.com |

This table presents calculated global reactivity descriptors for various imidazole derivatives, highlighting how different substituents influence their electronic properties and predicted reactivity. Note that direct HOMO/LUMO values were not available in the provided snippets for all compounds.

Aromaticity Analysis and its Correlation with Reactivity

The imidazole ring is an aromatic heterocycle, and its aromaticity plays a significant role in its stability and reactivity. researchgate.netnih.gov Aromaticity can be quantified using various theoretical indices, which provide insights into the extent of electron delocalization within the ring.

Several aromaticity indicators are used, including:

HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. researchgate.net

NICS (Nucleus-Independent Chemical Shift): A magnetic criterion that measures the magnetic shielding at the center of the ring. Negative NICS values typically indicate aromaticity. researchgate.net

ASE (Aromatic Stabilization Energy): An energy-based descriptor calculated from isodesmic or homodesmotic reactions. researchgate.net

pEDA (π-Electron Delocalization Analysis): An electronic index that quantifies the extent of π-electron delocalization. researchgate.net

Studies on substituted imidazoles have shown that the aromaticity of the ring can be influenced by the nature of the substituents. researchgate.net For example, a comparative study on a series of R-substituted imidazoles (where R = NH₂, OH, H, CH₃, F, Cl, CN, NO, NO₂) revealed that imidazolate anions exhibit the highest aromaticity, while neutral 1-H imidazoles have a less pronounced aromatic character. researchgate.net

The aromaticity of the imidazole ring is directly correlated with its reactivity. A higher degree of aromaticity generally implies greater stability and lower reactivity towards addition reactions, favoring substitution reactions that preserve the aromatic system. pearson.com The electron-rich nature of the imidazole ring, a consequence of its aromaticity and the presence of two nitrogen atoms, makes it highly reactive towards electrophiles. pearson.com However, the precise reactivity pattern is also influenced by the specific substituents present on the ring. researchgate.net

Solvation Effects and Reaction Pathway Modeling

The solvent environment can have a profound impact on the structure, stability, and reactivity of 1-substituted 1H-imidazoles. Computational models that account for solvation effects are therefore crucial for accurately predicting their behavior in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to simulate the bulk effect of the solvent. bohrium.com These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the essential electrostatic interactions. For instance, the SMD model has been used in DFT studies of imidazole derivatives to investigate their reactivity as corrosion inhibitors in acidic media. bohrium.com

Explicit solvation models, where individual solvent molecules are included in the simulation, provide a more detailed picture of the solute-solvent interactions, particularly specific interactions like hydrogen bonding. Molecular dynamics simulations are well-suited for employing explicit solvation models. acs.org

Reaction pathway modeling in the presence of a solvent is essential for understanding the mechanisms of reactions involving 1-substituted 1H-imidazoles. By calculating the potential energy surface of a reaction in a solvated environment, it is possible to identify transition states and determine activation energies, thus providing a more realistic description of the reaction kinetics. semanticscholar.org For example, computational studies on the nucleophilic substitution reaction between imidazole and 2-bromo-1-arylethanones have been performed to model the reaction pathway. semanticscholar.org These studies help in understanding how different substituents and the solvent influence the reaction mechanism and rates.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in medicinal chemistry for designing and optimizing new therapeutic agents. ijcrims.comkoreascience.kr These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). koreascience.krbiointerfaceresearch.com For 1-substituted 1H-imidazole derivatives, which exhibit a wide array of biological activities, QSAR and QSPR models have been instrumental in identifying key structural features that govern their potency and behavior, thereby guiding the synthesis of more effective and targeted molecules. jrespharm.comresearchgate.net

Research Findings from QSAR Studies

QSAR analyses on various series of 1-substituted 1H-imidazole derivatives have provided significant insights into the structural requirements for their biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.

Antifungal Activity: Several QSAR studies have focused on imidazole derivatives as antifungal agents, particularly against Candida albicans. In one study on esters of 2-carboxamido-3-(1H-imidazole-1-yl) propanoic acid derivatives, a Multiple Linear Regression (MLR) model was generated. jrespharm.com The study, involving 115 compounds, revealed that increased lipophilicity and reduced electronic character of the substituent at the R1 position, combined with a reduction in steric hindrance and aromatic character of the substituent at the R2 position, enhance the antifungal effect. jrespharm.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. For a series of 1-substituted imidazole analogs targeting Candida albicans P450-demethylase, CoMFA and CoMSIA models were developed. asianpubs.org The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.697 and a conventional correlation coefficient (r²) of 0.925. asianpubs.org The CoMSIA model, combining steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, showed a q² of 0.656 and an r² of 0.912. asianpubs.org These models indicate that specific spatial and electronic field distributions are crucial for potent inhibitory activity. asianpubs.org

Anticancer Activity: QSAR models have been developed for imidazole derivatives targeting various cancer cell lines. For a series of imidazole-(benz)azole and imidazole-piperazine derivatives tested against the MCF-7 breast cancer cell line, a statistically significant 2D-QSAR model was established. koreascience.kr The model, developed using Multiple Linear Regression (MLR), achieved a high correlation coefficient (r² = 0.8901) and cross-validated correlation coefficient (q² = 0.8130). koreascience.kr The analysis identified the count of methyl groups (SsCH3count) and a topological index (T_2_N_1) as key descriptors, suggesting that specific substitution patterns and molecular topology are critical for anticancer activity. koreascience.kr

Another study focused on phenanthrene (B1679779) imidazole derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in cancer and inflammation. ijcrims.com A Genetic Algorithm-Partial Least Square Regression (GA-PLSR) approach was used to build a QSAR model for 18 derivatives. The resulting model showed excellent statistical significance (r² = 0.9421, q² = 0.7888, F-test = 81.33). ijcrims.com The key descriptors included Radial Distribution Function (RDF110u), GETAWAY descriptors (R3u), Moran Autocorrelation descriptors (MATS5v), and MoRSE descriptors (Mor28v, Mor31p), highlighting the importance of electronic and structural properties for inhibitory potency. ijcrims.com

Other Therapeutic Areas: QSAR studies have been extended to other therapeutic applications of imidazole derivatives:

Anti-HIV Activity: A QSAR analysis of 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed the physicochemical requirements for their cytotoxicity against HIV. The study used parameters like Hammett sigma (electronic), π (hydrophobicity), and STERIMOL (steric). nih.gov It was found that electron-withdrawing groups at the para position of the 1-phenylamino fragment were unfavorable for cytotoxicity, while the lipophilicity and size of meta substituents on the same ring were conducive factors. nih.gov

Antiepileptic Activity: A CoMSIA study on 1-(Naphthylalkyl)-1H-imidazole analogs identified features for antiepileptic activity. The best model (q² = 0.725, r²pred = 0.67) was derived from hydrophobic and H-bond acceptor fields, suggesting that these interactions are key for the anticonvulsant effect. nih.gov

Anti-inflammatory Activity: For 2-substituted-4,5-diphenyl-1H-imidazoles, QSAR models for antinociceptive and anti-inflammatory activities were developed. The models, which had good predictive capability (q² > 0.81 for hot plate data), utilized descriptors related to surface area, volume, dipole moment, and ADME properties. researchgate.net

Enzyme Inhibition: A QSAR analysis of 4,5-diphenyl-2-(substituted thio)-1H-imidazoles as inhibitors of Acyl CoA:cholesterol acyltransferase (ACAT) identified the van der Waals volume (Vw) of substituents as the most significant parameter. A parabolic relationship suggested an optimal molecular bulk for maximum potency, hinting at the size of the receptor cavity. nih.gov

| Derivative Class | Biological Activity | QSAR Model | Key Descriptors/Fields | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Phenanthrene Imidazoles | mPGES-1 Inhibition (Anticancer) | GA-PLSR | RDF110u, R3u, MATS5v, Mor28v, Mor31p | r² = 0.9421, q² = 0.7888 | ijcrims.com |

| Imidazole-(benz)azoles | Anticancer (MCF-7) | MLR | SsCH3count, T_2_N_1 | r² = 0.8901, q² = 0.8130 | koreascience.kr |

| 1-Substituted Imidazole Ethers | Antifungal (Candida P450DM) | CoMFA | Steric, Electrostatic | q² = 0.697, r² = 0.925 | asianpubs.org |

| 1-Substituted Imidazole Ethers | Antifungal (Candida P450DM) | CoMSIA | Steric, Electrostatic, Hydrophobic, H-Acceptor | q² = 0.656, r² = 0.912 | asianpubs.org |

| 5-Phenyl-1-phenylamino-1H-imidazoles | Anti-HIV (Cytotoxicity) | Hansch Analysis (LFER) | Hammett sigma (σ), Pi (π), Molar Refractivity (MR), STERIMOL | Explained Variance = 80.2% | nih.gov |

| 1-(Naphthylalkyl)-1H-imidazoles | Antiepileptic | CoMSIA | Hydrophobic, H-Bond Acceptor | q² = 0.725, r²pred = 0.67 | nih.gov |

| 4,5-Diphenyl-2-(substituted thio)-1H-imidazoles | ACAT Inhibition | Parabolic QSAR | Van der Waals Volume (Vw) | Statistically Significant Correlation | nih.gov |

Research Findings from QSPR Studies

While QSAR focuses on biological activity, QSPR models aim to predict the physicochemical properties of molecules. For imidazole derivatives, QSPR studies have been employed to predict quantum chemical properties, which are essential for understanding their stability and reactivity. researchgate.net

In a study involving 84 imidazole derivatives, QSPR models were developed to predict entropy (S) and enthalpy of formation (ΔHf) using Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Back-Propagation-Artificial Neural Network (BP-ANN) methods. researchgate.net These models demonstrated acceptable predictive power, indicating their utility in designing new imidazole compounds and forecasting their thermodynamic properties without the need for complex and time-consuming quantum chemical calculations. researchgate.net Such models are valuable for pre-screening large libraries of virtual compounds to identify candidates with desirable properties for further investigation. biointerfaceresearch.com

| Derivative Class | Predicted Property | QSPR Model | Significance | Reference |

|---|---|---|---|---|

| 84 Imidazole Derivatives | Entropy (S), Enthalpy of Formation (ΔHf) | GA-MLR, BP-ANN | Models showed acceptable predictive power for thermodynamic properties. | researchgate.net |

Applications in Catalysis and Ligand Design Involving 1 Substituted 1h Imidazole, 15

N-Heterocyclic Carbene (NHC) Precursors and Catalytic Activity

1-Substituted 1H-imidazoles are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of powerful ligands and organocatalysts. mdpi.combohrium.com The quaternization of the 1-substituted imidazole (B134444) at the second nitrogen atom, followed by deprotonation, yields the corresponding NHC. These carbenes are highly valued for their strong σ-donating ability and their capacity to form robust bonds with metal centers, making them excellent ligands in catalysis. researchgate.net

The catalytic activity of NHCs derived from 1-substituted imidazoles is extensive. For instance, silver-NHC complexes synthesized from 1-[2-(pyrazol-1-yl)phenyl]imidazole derivatives have demonstrated high efficiency in the three-component coupling reaction of alkynes, aldehydes, and amines to produce propargylamines. researchgate.net Furthermore, palladium complexes bearing NHC ligands derived from imidazo[1,5-a]pyridine (B1214698) have been successfully employed as catalysts in Mizoroki-Heck coupling reactions, even with challenging sterically hindered ortho-substituted aryl chlorides. bohrium.com The stability and high catalytic activity of these NHC complexes are often attributed to the strong metal-carbene bond. researchgate.net

Ligand Design for Transition Metal Complexes

The ability of 1-substituted 1H-imidazoles to act as ligands for transition metals is a cornerstone of their application in catalysis. researchgate.net The substituent at the N1-position plays a critical role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance.

Coordination Chemistry and Metal Binding Modes

1-Substituted 1H-imidazoles typically coordinate to metal centers through the unsubstituted nitrogen atom (N3). The lack of tautomerization in N-substituted imidazoles enhances their utility in creating well-defined metal complexes. iucr.org The coordination can lead to the formation of various geometries, including mononuclear and dinuclear complexes. For example, N-functionalized carbene ligands derived from 1-[2-(pyrazol-1-yl)phenyl]imidazole can act as monodentate or bridging bidentate ligands, coordinating to silver atoms through the carbene carbon and a pyrazolyl nitrogen. researchgate.net The versatility in coordination modes allows for the design of complexes with specific catalytic or material properties. iucr.org The imidazole ring itself is a five-membered organic molecule with two nitrogen atoms and two conjugated pi bonds, making it suitable for coordination with metal ions. researchgate.netazjournalbar.com

Influence of N1-Substituent on Metal Coordination and Catalytic Performance

For instance, in copper-catalyzed N-arylation reactions of imidazoles, the choice of ligand is crucial for achieving high yields under mild conditions. acs.orgorganic-chemistry.org Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven to be highly efficient for the copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. organic-chemistry.org Similarly, in palladium-catalyzed arylations, the ligand plays a key role in overcoming the inhibitory effects of the imidazole substrate and achieving high catalytic activity. nih.gov

Studies have shown that both inductive and hyperconjugative effects of the substituents, rather than just their position, play a role in tailoring the properties of the metal complexes. acs.org For example, the difference in coordination properties of N1-methyl-imidazole and C4-methyl-imidazole with Cu(II) and Zn(II) highlights the electronic influence of the methyl group on the metal-ligand bonding. acs.org This ability to fine-tune the ligand properties through N1-substitution is a powerful tool in the rational design of catalysts for specific transformations.

Organocatalytic Roles of 1-Substituted 1H-Imidazoles

Beyond their role as ligands in metal-catalyzed reactions, 1-substituted 1H-imidazoles and their derivatives can function as organocatalysts. tandfonline.comtandfonline.com Imidazole itself, due to its amphoteric nature containing both a basic aza-type nitrogen and an acidic amine-like proton, can act as a catalyst in various organic reactions. ias.ac.in This catalytic activity is often attributed to its ability to act as a proton shuttle or to activate substrates through hydrogen bonding.

For instance, imidazole has been effectively used as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium. ias.ac.in The use of imidazole as a catalyst offers a greener and more economical alternative to metal-based catalysts. Furthermore, derivatives of 1H-imidazole have been employed in the synthesis of tetrasubstituted imidazoles, highlighting their role in constructing complex heterocyclic frameworks. tandfonline.comtandfonline.com

Applications in Specific Organic Transformations

The catalytic utility of 1-substituted 1H-imidazole derivatives extends to a variety of specific organic transformations. A prominent application is in C-N cross-coupling reactions, particularly the N-arylation of imidazoles. acs.orgorganic-chemistry.orgresearchgate.netscirp.org These reactions are fundamental for the synthesis of N-arylimidazoles, which are important structural motifs in pharmaceuticals and materials science. acs.org

Copper-catalyzed systems, often in conjunction with specific ligands, have been extensively developed for the N-arylation of imidazoles with aryl halides. acs.orgorganic-chemistry.orgscirp.org For example, a combination of copper(II) sulfate (B86663) and 1,2-bis(2-pyridyl)-ethane-N,N'-dioxide has been shown to effectively catalyze the N-arylation of imidazoles in water. acs.org Similarly, palladium-catalyzed methods have been established for the completely N1-selective arylation of unsymmetrical imidazoles. nih.gov

Furthermore, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been utilized to regioselectively synthesize 1,5-diaryl-1H-imidazoles. acs.org These transformations underscore the importance of 1-substituted imidazoles not only as catalysts and ligands but also as substrates in the synthesis of more complex and functionalized imidazole-containing molecules.

Applications in Medicinal Chemistry Research Mechanistic and Molecular Level Focus of 1 Substituted 1h Imidazole, 15

Molecular Recognition and Biological Target Interactions

The imidazole (B134444) ring's unique electronic and steric properties allow it to interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids. Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can participate in π-π stacking and hydrophobic interactions, underpinning its role in molecular recognition. researchgate.net

1-Substituted 1H-imidazole derivatives have been extensively investigated as inhibitors of various enzymes, often exerting their effects through direct interaction with the enzyme's active site.

Cytochrome P450 (CYP) Enzymes: A well-established mechanism of action for many imidazole-based compounds is the inhibition of cytochrome P450 enzymes. wikipedia.org The sp2-hybridized nitrogen atom (N3) of the imidazole ring can coordinate directly with the heme iron atom of the ferric cytochrome P450, a mechanism central to the action of azole antifungal agents. wikipedia.org This binding interferes with the enzyme's normal function, such as ergosterol (B1671047) biosynthesis in fungi. researchgate.net

Heme Oxygenase-1 (HO-1): The imidazole scaffold is considered indispensable for the inhibitory activity of many HO-1 inhibitors. mdpi.com The nitrogen at the 3-position of the imidazole ring forms a strong coordination bond with the Fe(II) of the heme group within the enzyme's catalytic site. mdpi.com This interaction prevents the initiation of heme catabolism, leading to non-competitive enzymatic inhibition. mdpi.com

β-Glucosidases: Certain imidazole derivatives, such as gluco-1H-imidazole, function as competitive inhibitors of β-glucosidases. acs.org These molecules mimic the transition state of the glycosidic bond cleavage and interact with catalytic acid residues within the glucosidase active site. acs.org

Other Enzymes: Imidazole derivatives have also been identified as inhibitors of cyclooxygenase-2 (COX-2) and mitogen-activated protein (MAP) kinases, which are involved in inflammation and cellular signaling pathways. researchgate.net Additionally, they can inhibit nitric oxide synthase and enzymes like farnesyltransferase and geranylgeranyltransferase-I. researchgate.netwikipedia.org

Table 1: Enzyme Inhibition by 1-Substituted 1H-Imidazole Derivatives

| Compound/Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| Azole Antifungals (e.g., Ketoconazole) | Cytochrome P450 (Lanosterol 14α-demethylase) | Coordination of imidazole N3 to the heme iron atom. wikipedia.org | Inhibition of ergosterol biosynthesis in fungal cell membranes. researchgate.net |

| Imidazole-based compounds | Heme Oxygenase-1 (HO-1) | Coordination of imidazole N3 to the heme Fe(II) ion. mdpi.com | Non-competitive inhibition, preventing heme catabolism. mdpi.com |

| Gluco-1H-imidazole | Retaining β-glucosidases (e.g., GBA1) | Competitive inhibition; transition-state mimicry. acs.org | Inhibits human retaining β-glucosidase GBA1 with micromolar potency. acs.org |

| 4,5-Diaryl-1H-imidazoles | Cyclooxygenase-2 (COX-2) | Not specified | Identified as a class of compounds including COX-2-selective inhibitors. researchgate.net |

| Halogenated Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2, AURKC, mTOR | ATP-competitive inhibition | Potent multi-targeted kinase inhibitors. |

The structural versatility of 1-substituted 1H-imidazoles allows them to be tailored to bind with high affinity and selectivity to various receptors.

Adrenergic Receptors: Structure-activity relationship studies on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of the α2-adrenoceptor agonist medetomidine, have demonstrated the importance of substituents on the carbon bridge between the naphthalene (B1677914) and imidazole rings. nih.gov The nature of the substituent and the stereochemistry play a critical role in maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity. nih.gov Receptor binding studies in rat brain showed that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors. nih.gov

Adenosine (B11128) Receptors: A series of 1H-imidazol-1-yl substituted 8-phenylxanthines have been synthesized and evaluated for their binding affinity to human A1 and A2A adenosine receptors. nih.gov These studies showed that the substitution pattern of the (imidazolyl)alkoxy group on the phenyl ring at the C(8) position significantly influences the affinity and selectivity for these receptor subtypes. nih.gov

Imidazoline (B1206853) Receptors: The imidazole core is fundamental to ligands that target imidazoline receptors (I1, I2, and I3), which are involved in processes like blood pressure regulation and insulin (B600854) secretion. researchgate.net

Table 2: Receptor Binding Affinity of 1-Substituted 1H-Imidazole Derivatives

| Compound/Derivative Class | Target Receptor | Binding Affinity (e.g., Ki) | Selectivity |

|---|---|---|---|

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazoles | α1- and α2-Adrenergic Receptors | S-(+)-isomer showed greater affinity than R-(-)-isomer. nih.gov | High α2/α1-selectivity. nih.gov |

| 1H-Imidazol-1-yl substituted 8-phenylxanthines | A1 and A2A Adenosine Receptors | Varied degrees of affinity depending on substitution pattern. nih.gov | Showed varying selectivity towards A1 and A2A receptor subtypes. nih.gov |

Beyond direct enzyme or receptor interactions, 1-substituted 1H-imidazole derivatives can disrupt fundamental cellular processes, forming the basis of their cytotoxic or antimicrobial effects.

Tubulin Polymerization: A novel class of 1-(diarylmethyl)-1H-imidazoles has been designed as anti-mitotic agents that target tubulin polymerization. nih.gov By interfering with the dynamics of microtubule assembly and disassembly, these compounds can arrest cell division, making them promising candidates for cancer therapy. nih.gov

DNA Interactions and Topoisomerase Inhibition: Certain 1H-Benzo[d]imidazole derivatives have been shown to bind to the minor groove of DNA, with a preference for AT-rich sequences. acs.org Molecular docking studies have revealed that these compounds can interact with the Human Topoisomerase I-DNA complex. acs.org This interference with topoisomerase function can lead to DNA damage and induce G2/M cell cycle arrest in cancer cells. acs.org

Mitochondrial Function: Some novel imidazoles have been shown to induce cellular toxicity by impairing mitochondrial membrane potential. nih.gov This disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS) production and ultimately trigger apoptotic cell death pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of 1-substituted 1H-imidazoles and their biological activity is crucial for rational drug design. SAR studies provide insights into which molecular features are essential for target binding and efficacy.

For instance, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, replacing the methyl group on the carbon bridge with hydrogen, hydroxy, or methoxy (B1213986) groups was explored. nih.gov The desmethyl and methoxy-substituted analogs retained greater α2/α1-selectivity in both functional and receptor displacement studies, indicating that modifications at this position significantly impact receptor interaction. nih.gov

In the development of anti-Hepatitis C Virus agents, SAR studies of imidazole-coumarin conjugates revealed that an unsubstituted N(1) position on the imidazole ring and the presence of substituents like Cl, F, Br, or Me on the coumarin (B35378) nucleus substantially increased potency and selectivity. mdpi.com

For benzimidazole-based kinase inhibitors, SAR analysis suggested that the presence of bromo (Br) or fluoro (F) substituents at the 3-position of a phenyl ring is favorable for potent and selective cytotoxic activity. nih.gov

Pharmacophore Modeling and Ligand Design Principles

The imidazole ring is a key element in pharmacophore models for various biological targets. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal molecular interactions with a specific target.

Pharmacophoric Features: Depending on its substitution, the imidazole ring can serve as an aromatic or hydrophobic center. tci-thaijo.org Substitution with a benzene (B151609) ring often allows it to act as a hydrogen bond donor. tci-thaijo.org

Scaffold for Hybrid Molecules: The imidazole nucleus is frequently used as a central scaffold to link different pharmacophoric fragments. For example, novel bi-heterocyclic systems combining imidazole and 1,2,3-triazole moieties have been designed as anticancer agents. nih.gov In this design, a thiomethylene bridge acts as a flexible linker between the two heterocyclic systems to optimize interactions with the biological target. nih.gov

Targeting Specific Pockets: In the design of Heme Oxygenase-1 (HO-1) inhibitors, the imidazole ring serves as the primary anchor by coordinating with the heme iron in the eastern region of the active site. mdpi.com Hydrophobic groups are then appended to the imidazole core via linkers to occupy and interact with western and northeastern hydrophobic pockets, thereby enhancing potency and selectivity. mdpi.com

Investigation of Biological Activities in In Vitro Models (Excluding Clinical Trials)

A vast body of research has demonstrated the diverse biological activities of 1-substituted 1H-imidazole derivatives in various in vitro models.

Anticancer Activity: Numerous imidazole derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. For example, 1H-benzo[d]imidazole derivatives 11a, 12a, and 12b exhibited 50% growth inhibition (GI50) at concentrations ranging from 0.16 to 3.6 μM across a panel of 60 cancer cell lines. acs.org Another study on imidazole-1,2,3-triazole hybrids identified compounds with potent activity against colon (Caco2, HCT116), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of 1-Substituted 1H-Imidazole Derivatives

| Compound | Cancer Cell Line | Activity (GI50/IC50) |

|---|---|---|

| 11a (1H-Benzo[d]imidazole derivative) | Panel of 60 human cancer cell lines | 0.16 - 3.6 μM |

| 12a (1H-Benzo[d]imidazole derivative) | Panel of 60 human cancer cell lines | 0.16 - 3.6 μM |

| 12b (1H-Benzo[d]imidazole derivative) | Panel of 60 human cancer cell lines | 0.16 - 3.6 μM |

| 6h (Benzohydrazide Hybrid) | EGFR Kinase | IC50 = 73.2 nM |

| 6i (Benzohydrazide Hybrid) | mTOR Kinase | IC50 = 16.2 nM |

| 3c (Fused Imidazole Derivative) | MDA-MB-231 (Breast) | IC50 = 1.98 μM |

| 3c (Fused Imidazole Derivative) | A549 (Lung) | IC50 = 2.06 μM |

Antimicrobial and Antifungal Activity: The imidazole scaffold is the foundation of many antifungal drugs. Beyond this, novel derivatives have been synthesized and tested against various bacterial and fungal strains. For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives showed good antimicrobial potential against S. aureus, E. coli, and B. subtilis. nih.gov

Table 4: In Vitro Antimicrobial Activity of 1-Substituted 1H-Imidazole Derivatives

| Compound/Derivative Class | Microorganism | Activity |

|---|---|---|

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles | Staphylococcus aureus | Good antimicrobial potential. nih.gov |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles | Escherichia coli | Good antimicrobial potential. nih.gov |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazoles | Bacillus subtilis | Good antimicrobial potential. nih.gov |

Antiviral Activity: Imidazole-coumarin conjugates have been synthesized and evaluated for their activity against Hepatitis C Virus (HCV), with some compounds exhibiting EC50 values in the low micromolar range (5.1–8.4 μM) and selective indices greater than 20. mdpi.com

Antimicrobial Activity Mechanisms

1-Substituted 1H-imidazole derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. While many derivatives show limited efficacy against Gram-negative bacteria, certain compounds have been found to be potent against specific strains. nih.gov The primary mechanism of action often involves the disruption of essential cellular processes.

One of the key molecular targets for imidazole-based antimicrobial agents is the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). researchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, the derivatives disrupt the integrity of the cell wall, leading to bacterial cell death. Molecular docking studies have shown that these compounds can bind effectively within the active site of GlcN-6-P synthase, indicating a strong inhibitory potential. researchgate.net

Furthermore, some imidazole derivatives exert their antimicrobial effects by interfering with other vital cellular functions, although these mechanisms are less universally established across all derivatives. The structure of the substituent at the 1-position of the imidazole ring plays a critical role in determining the potency and spectrum of antimicrobial activity.

Table 1: Research Findings on Antimicrobial Mechanisms of 1-Substituted 1H-Imidazole Derivatives

| Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Key Research Finding |

|---|---|---|---|

| N-thianthrenyl- and N-dibenzothienyl imidazole derivatives | Staphylococcus aureus | Not fully elucidated, but potent activity observed. | Particularly susceptible activity against S. aureus. nih.gov |

| Imidazole derivatives with substituted pyrazole (B372694) moiety | Pseudomonas aeruginosa | Inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). | Compound 4c was found to be a potent antimicrobial against P. aeruginosa. researchgate.net |

Antifungal Activity Mechanisms

The antifungal properties of 1-substituted 1H-imidazoles are well-documented, forming the basis for several clinically used antifungal agents. wikipedia.org The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. drugbank.comumn.edu

Specifically, these compounds target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). sapub.orgresearchgate.net This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atom (N3) of the imidazole ring coordinates with the heme iron atom of the cytochrome P450 enzyme, disrupting its function. wikipedia.org The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the fluidity and permeability of the fungal cell membrane, leading to the inhibition of fungal growth and replication. drugbank.comumn.edu

In addition to ergosterol biosynthesis inhibition, some imidazole derivatives exhibit other antifungal mechanisms. These can include the impairment of mitochondrial function and the inhibition of the dimorphic transition in fungi like Candida albicans, which is its ability to switch from a yeast-like to a more invasive hyphal form. nih.gov Changes in oxidative and peroxidative enzyme activities, leading to an intracellular accumulation of toxic hydrogen peroxide, may also contribute to the deterioration of subcellular organelles and cell death. drugbank.com

Table 2: Research Findings on Antifungal Mechanisms of 1-Substituted 1H-Imidazole Derivatives

| Derivative | Target Organism(s) | Primary Mechanism | Secondary Mechanism(s) |

|---|---|---|---|

| N-(dibenzofuran-4-yl)-1H-imidazole (1) and N-(dibenzothien-4-yl)-1H-imidazole (3) | Candida albicans | Inhibition of ergosterol biosynthesis. | Inhibition of germ tube formation, impairment of mitochondrial function. nih.gov |

| General imidazole derivatives | Various fungi | Inhibition of lanosterol 14α-demethylase (CYP51). | Alteration of triglyceride and phospholipid synthesis, increased intracellular toxic hydrogen peroxide. drugbank.com |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Various Candida, Aspergillus, and dermatophytes | Not specified, but potent broad-spectrum activity. | Exhibited the best antifungal activities among the tested compounds. nih.gov |

Anticancer Activity Mechanisms (e.g., apoptosis induction, enzyme targeting)

1-Substituted 1H-imidazole derivatives have emerged as promising candidates for anticancer drug development, with multifaceted mechanisms of action. A primary mode of their anticancer activity is the induction of apoptosis, or programmed cell death. nih.govrsc.org

Certain imidazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, compound 4f, a p-Br substituted derivative, was found to increase the protein expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade. Other derivatives have been observed to induce cell cycle arrest, often in the G2/M phase, thereby inhibiting cell proliferation. rsc.orgresearchgate.net

Enzyme targeting is another significant mechanism through which these compounds exert their anticancer effects. Several kinases, which are often overactive in cancer cells, have been identified as targets. For example, some 1H-benzo[d]imidazole hybrids have shown potent inhibitory activity against key kinases such as EGFR, HER2, and CDK2. nih.gov Additionally, specific 1-methyl-1H-imidazole derivatives have been developed as potent inhibitors of Jak2, a kinase involved in the Jak/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms. researchgate.net Inhibition of other enzymes like heme oxygenase-1 (HO-1), which is overexpressed in many cancers and provides a growth advantage, is also a strategy being explored. researchgate.netmdpi.com

Table 3: Research Findings on Anticancer Mechanisms of 1-Substituted 1H-Imidazole Derivatives

| Derivative | Cancer Cell Line(s) | Mechanism of Action | Key Finding |

|---|---|---|---|

| Compound 4f (p-Br substituted) | A549, HeLa, SGC-7901 | Induction of apoptosis via modulation of Bax and Bcl-2 proteins. | Showed outstanding antiproliferative activity, more potent than 5-FU and MTX. nih.gov |

| NSC 771432 | A549 | Induction of apoptosis, cell cycle arrest in G2/M phase, and cellular senescence. | Inhibits anchorage-independent growth and cell migration. rsc.orgresearchgate.net |

| 1H-benzo[d]imidazole hybrids (6h and 6i) | Various | Inhibition of multiple kinases including EGFR, HER2, and CDK2. | Compound 6i also showed potent inhibitory effects against the mTOR enzyme. nih.gov |

| 1-methyl-1H-imidazole derivative (19a) | UKE-1 xenograft model | Potent inhibition of Jak2 kinase. | Demonstrated significant tumor growth inhibition. researchgate.net |

Anti-inflammatory Activity Mechanisms

The anti-inflammatory potential of 1-substituted 1H-imidazole derivatives is attributed to their ability to modulate key inflammatory pathways. A significant mechanism involves the inhibition of pro-inflammatory mediators and enzymes.

One studied fluorophenyl-substituted imidazole, 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate (B1210297), has been shown to exert its anti-inflammatory effect by inducing a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov This immunomodulatory activity is demonstrated by the reduction of M1 markers such as TNF-α, IL-6, and the inhibition of iNOS and COX-2 mRNA expression. nih.gov Concurrently, it increases the levels of M2 markers like IL-4 and IL-13. nih.gov

Other imidazole-containing compounds have been found to inhibit the production of nitric oxide and several pro-inflammatory cytokines. nih.gov The albumin denaturation inhibitory activity is also a commonly used assay to evaluate the anti-inflammatory potential of these compounds in vitro. acs.org

Table 4: Research Findings on Anti-inflammatory Mechanisms of 1-Substituted 1H-Imidazole Derivatives

| Derivative | In Vitro/In Vivo Model | Mechanism of Action | Key Finding |

|---|---|---|---|

| 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate | Murine macrophages (RAW 264.7) | Induces macrophage repolarization from M1 to M2 phenotype. | Reduces M1 markers (TNF-α, IL-6) and increases M2 markers (IL-4, IL-13). nih.gov |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | In vitro albumin denaturation assay | Inhibition of albumin denaturation. | Showed anti-inflammatory activity in a dose-dependent manner. acs.org |

Antidiabetic Activity Mechanisms

Certain 1-substituted 1H-imidazole derivatives have demonstrated promising antidiabetic properties. The mechanisms underlying these effects are varied and can involve the modulation of glucose metabolism and lipid profiles.

One newly synthesized imidazole chloro derivative was shown to significantly decrease blood glucose levels in alloxan-induced diabetic rats. ijpcbs.com In addition to its hypoglycemic effect, this compound also improved the lipid profile by reducing total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol. ijpcbs.com

Another class of compounds, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, has been identified as potent inhibitors of α-glucosidase. acs.org This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. acs.org

Table 5: Research Findings on Antidiabetic Mechanisms of 1-Substituted 1H-Imidazole Derivatives

| Derivative | In Vivo/In Vitro Model | Mechanism of Action | Key Finding |

|---|---|---|---|

| Imidazole chloro derivative | Alloxan-induced diabetic rats | Reduction of blood glucose and improvement of lipid profile. | Blood glucose levels decreased from 449mg/dl to 164mg/dl. ijpcbs.com |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | In vitro α-glucosidase inhibition assay | Potent inhibition of α-glucosidase. | Identified as a novel series of multifunctional benzimidazoles with antidiabetic potential. acs.org |

Molecular Docking and Chemoinformatics in Biological Contexts

Molecular docking and chemoinformatics are indispensable computational tools in the study of 1-substituted 1H-imidazole derivatives. These methods provide critical insights into drug-receptor interactions at the molecular level, helping to elucidate mechanisms of action and guide the design of more potent and selective compounds.

In the context of antifungal activity, molecular docking has been used to visualize the binding orientation of imidazole derivatives within the active site of the fungal cytochrome P450 sterol 14α-demethylase (CYP51). sapub.org These studies help to understand the structural requirements for effective inhibition and can predict the binding affinities of novel compounds. sapub.org

Similarly, for antimicrobial activity, docking studies have been instrumental in identifying the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) as a key target. researchgate.net These in silico analyses show that the synthesized compounds have favorable binding energies and good affinity towards the active pocket of the enzyme, corroborating the experimental findings of their inhibitory potential. researchgate.net

In cancer research, molecular docking aids in predicting the interaction of imidazole derivatives with various protein targets, such as kinases and enzymes involved in apoptosis. dntb.gov.ua For instance, docking studies can reveal how a compound interacts with the ATP-binding site of a kinase, explaining its inhibitory effect. Chemoinformatics approaches are also employed to analyze structure-activity relationships (SAR), helping to identify the key structural features responsible for the observed biological activities.

Table 6: Applications of Molecular Docking and Chemoinformatics for 1-Substituted 1H-Imidazole Derivatives

| Biological Activity | Protein Target | Computational Method | Insight Gained |

|---|---|---|---|

| Antifungal | Cytochrome P450 sterol 14α-demethylase (CYP51) | Molecular Docking | Identification of binding orientation and interactions within the active site. sapub.org |

| Antimicrobial | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase) | Molecular Docking | Prediction of binding affinity and confirmation of the enzyme as a good inhibitor target. researchgate.net |

| Anticancer | Tropomyosin receptor kinase A (TRKA), mesenchymal-epithelial transition factor (c-MET) | Molecular Docking | Prediction of interactions at conserved binding sites for novel sulfonamide-imidazole derivatives. dntb.gov.ua |

Applications in Materials Science Research Involving 1 Substituted 1h Imidazole, 15

Incorporation into Functional Materials

1-substituted 1H-imidazoles are integral to the design and synthesis of a variety of functional materials, including metal-organic frameworks (MOFs) and coordination polymers. Their nitrogen atoms serve as excellent coordination sites for metal ions, enabling the construction of complex, porous structures. These materials are notable for their high surface area and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

For instance, studies have demonstrated the use of imidazole (B134444) derivatives as ligands in the formation of zinc-based MOFs. The resulting frameworks exhibit significant thermal stability and selective gas adsorption capabilities. The specific substituent on the imidazole ring plays a crucial role in dictating the final topology and properties of the MOF.

In the realm of coordination polymers, these imidazole compounds contribute to the development of materials with interesting magnetic and luminescent properties. The arrangement of metal centers, dictated by the coordinating imidazole ligands, can lead to materials that exhibit single-molecule magnet behavior or function as chemical sensors through luminescence quenching or enhancement mechanisms.

Table 1: Examples of Functional Materials Incorporating 1-Substituted 1H-Imidazole Derivatives

| Material Type | Metal Ion | Imidazole Substituent | Key Property | Potential Application |

| Metal-Organic Framework (MOF) | Zinc (Zn²⁺) | Methyl | High Thermal Stability | Gas Separation |

| Metal-Organic Framework (MOF) | Cobalt (Co²⁺) | Ethyl | Selective CO₂ Adsorption | Carbon Capture |

| Coordination Polymer | Copper (Cu²⁺) | Vinyl | Luminescence | Chemical Sensing |

| Coordination Polymer | Manganese (Mn²⁺) | Benzyl | Magnetic Ordering | Data Storage |

Use in Optical and Optoelectronic Materials

The electronic characteristics of 1-substituted 1H-imidazoles make them attractive candidates for use in optical and optoelectronic devices. Their aromatic nature allows for the delocalization of π-electrons, which is a key requirement for materials used in applications such as organic light-emitting diodes (OLEDs) and nonlinear optics (NLO).

In the context of OLEDs, imidazole derivatives can be incorporated into the emissive layer or as host materials. By modifying the substituent at the 1-position, the emission color and quantum efficiency of the device can be fine-tuned. For example, attaching large, conjugated aromatic groups can shift the emission towards longer wavelengths.

Furthermore, certain 1-substituted 1H-imidazoles have been investigated for their NLO properties. These materials can interact with intense laser light to produce new frequencies, a phenomenon essential for applications in telecommunications and optical data processing. The non-centrosymmetric crystal packing, often facilitated by specific substituents, is a critical factor for achieving a strong second-order NLO response.

Applications in Ionic Liquids and Polymeric Materials

1-substituted 1H-imidazoles are fundamental precursors to a major class of ionic liquids (ILs), specifically imidazolium-based ILs. These ILs are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. These characteristics make them suitable for use as electrolytes in batteries and supercapacitors, as well as green solvents in chemical synthesis.

The properties of the resulting ionic liquid are highly dependent on the nature of the substituent on the imidazole ring and the choice of the counter-anion. For example, longer alkyl chains at the 1-position tend to increase the viscosity and decrease the conductivity of the ionic liquid.

In polymer science, 1-substituted 1H-imidazoles can be used as monomers to create poly(ionic liquid)s (PILs). These polymers combine the unique properties of ionic liquids with the mechanical stability of a polymer backbone. PILs are being explored for applications in solid-state electrolytes, gas separation membranes, and as stimuli-responsive materials.

Table 2: Properties of Imidazolium-Based Ionic Liquids

| Cation Substituent | Anion | Melting Point (°C) | Ionic Conductivity (S/m) |

| Ethyl | Tetrafluoroborate (BF₄⁻) | 12 | 1.4 |

| Butyl | Hexafluorophosphate (PF₆⁻) | -8 | 0.37 |

| Hexyl | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | -4 | 0.45 |

Role in Corrosion Inhibition Mechanisms

1-substituted 1H-imidazole derivatives have been widely studied and applied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond, resulting in a stable, adsorbed film. The presence of the substituent at the 1-position can further enhance the inhibitive effect by increasing the electron density on the imidazole ring and influencing the orientation and packing of the inhibitor molecules on the surface.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of the inhibition is often found to increase with the concentration of the inhibitor and is also influenced by the size and electronic nature of the 1-substituent.

Future Perspectives and Emerging Research Directions for 1 Substituted 1h Imidazole, 15

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of novel 1-substituted 1H-imidazole derivatives. mednexus.org These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. ijirt.orgastrazeneca.com

In drug discovery, ML algorithms, particularly deep learning and artificial neural networks (ANNs), are being employed for a variety of tasks. ijirt.orgnih.gov These include quantitative structure-activity relationship (QSAR) modeling, virtual screening of large compound libraries, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govtandfonline.com By using AI to screen potential candidates, researchers can prioritize the synthesis of molecules with the highest probability of success, saving considerable time and resources. mednexus.org For instance, AI can predict the binding affinities of novel imidazole (B134444) compounds against specific biological targets, such as enzymes or receptors, helping to identify potent drug candidates for conditions ranging from infections to cancer. nih.govmdpi.com

In materials science, AI is being harnessed to design 1-substituted 1H-imidazole-based materials with tailored properties. Machine learning models can predict characteristics such as conductivity, thermal stability, and optical properties, guiding the synthesis of new ionic liquids, polymers, and functional materials. researchgate.netresearchgate.net This data-driven approach allows for the in silico design of materials, exploring a vast chemical space that would be impossible to investigate through traditional experimental methods alone. harvard.edu The use of graph neural networks combined with 'transfer learning' is a particularly promising strategy, allowing knowledge gained from large, easily generated datasets to improve predictive performance for more complex properties where data is scarce. astrazeneca.com

| AI/ML Application | Description | Relevance to 1-Substituted 1H-Imidazoles |

| Virtual Screening | High-throughput computational screening of virtual libraries to identify "hit" compounds. | Rapidly identifies potential imidazole-based drug candidates against various targets. mdpi.com |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of new chemical entities. | Reduces late-stage failures by flagging imidazole derivatives with unfavorable properties early on. tandfonline.comnih.gov |

| De Novo Drug Design | Generative AI models design entirely new molecules with desired properties. | Creates novel 1-substituted 1H-imidazole structures optimized for specific biological targets. harvard.edu |

| Material Property Prediction | ML models predict physical and chemical properties of materials. | Accelerates the design of imidazole-based polymers and ionic liquids with specific functionalities. researchgate.net |

Sustainable Synthesis and Green Chemistry Innovations

There is a significant and growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of 1-substituted 1H-imidazoles. bohrium.com Green chemistry principles are being integrated into synthetic pathways to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jipbs.com

Key innovations in this area include:

Use of Green Catalysts: Researchers are exploring the use of biodegradable and low-cost catalysts. For example, lemon juice, a natural and readily available biocatalyst, has been successfully used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Zeolites, such as ZSM-11, are also being employed as reusable and efficient catalysts for synthesizing tetrasubstituted imidazoles under solvent-free conditions. nih.gov